molecular formula C20H17N3O4S B2922925 N-(2-cyanophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 922990-93-0

N-(2-cyanophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2922925
CAS No.: 922990-93-0
M. Wt: 395.43
InChI Key: OYOYLVXXLBTPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a sulfamoyl group and an aromatic moiety. Its structure includes:

  • Benzamide core: Substituted at the 4-position with the sulfamoyl group and at the N-position with a 2-cyanophenyl group. The cyano group is electron-withdrawing, influencing electronic distribution and hydrogen-bonding capacity.
  • Furan heterocycle: Introduces rigidity and may participate in hydrophobic or dipole-dipole interactions in biological targets.

Molecular Formula: C₂₁H₁₈N₄O₄S (inferred from structural similarity to ).

Properties

IUPAC Name

N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-23(14-17-6-4-12-27-17)28(25,26)18-10-8-15(9-11-18)20(24)22-19-7-3-2-5-16(19)13-21/h2-12H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOYLVXXLBTPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl compound with a cyanating agent under controlled conditions.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a furan-containing reagent.

    Formation of the sulfamoyl benzamide moiety: This step involves the reaction of the intermediate with a sulfamoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amine derivatives of the cyanophenyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the furan ring and sulfamoyl benzamide moiety can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of the Sulfamoyl Group

Compound Name Substituents on Sulfamoyl Group Key Features Reference
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide Methyl + furan-2-ylmethyl Thiazole substituent enhances hydrogen bonding; XlogP = 1.9 (moderate lipophilicity)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl + ethyl Bulkier substituents increase steric hindrance; furan-oxadiazole improves antifungal activity
Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide) Chloropropoxy + trifluoromethyl Fluorine atoms enhance metabolic stability; piperazine improves solubility

Key Observations :

  • Bulky substituents (e.g., cyclohexyl in LMM11) reduce rotational freedom but may limit target accessibility.

Analogues of the Benzamide Core

Compound Name N-Substituent on Benzamide Electronic Effects Reference
N-(2-nitrophenyl)-4-bromo-benzamide 2-nitrophenyl Strong electron-withdrawing nitro group increases acidity (pKa ~3.5)
N-(2-fluorophenethyl)-3-(6-methoxypyridin-3-yl)-5-(((4-(N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)methyl)benzamide (5i) 2-fluorophenethyl Fluorine enhances bioavailability; thiadiazole improves kinase inhibition
BA7 (N-[2-amino-5-(furan-2-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide) 2-amino-5-(furan-2-yl)phenyl Amino group facilitates hydrogen bonding; fluoropropanamide enhances blood-brain barrier penetration

Key Observations :

  • The 2-cyanophenyl group in the target compound provides moderate electron-withdrawing effects (compared to nitro in ), balancing solubility and target affinity.
  • Fluorinated substituents (e.g., in and ) improve pharmacokinetic properties but may increase synthetic complexity.

Role of Heterocyclic Moieties

Compound Name Heterocycle Biological Relevance Reference
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-oxadiazole Oxadiazole enhances antifungal activity against C. albicans
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole + isoxazole Imidazole contributes to anticancer activity; isoxazole improves selectivity
K1 ((E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide) Thiazole + triazole Docking score of -8.54 kcal/mol against HDAC8, comparable to vorinostat

Key Observations :

  • Furan in the target compound and LMM11 () offers metabolic stability due to resistance to oxidative degradation.
  • Thiazole () and oxadiazole () rings enhance target engagement through hydrogen bonding and steric complementarity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(thiazol-2-yl)benzamide LMM11
Molecular Weight ~417 g/mol (estimated) 377.43 g/mol 478.52 g/mol
XlogP ~2.5 (estimated) 1.9 3.1
Hydrogen Bond Acceptors 7 7 9
Rotatable Bonds 6 6 8

Key Observations :

  • The target compound’s cyanophenyl group may lower XlogP compared to nitro or halogenated analogues, favoring oral bioavailability.

Biological Activity

N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyanophenyl group, a furan moiety, and a sulfamoyl functional group, suggest diverse applications in pharmacology.

Chemical Structure and Properties

The compound can be represented structurally as follows:

\text{N 2 cyanophenyl 4 furan 2 yl methyl methyl sulfamoyl}benzamide}

This compound's IUPAC name highlights its intricate arrangement of atoms, which may influence its biological activity. The presence of the furan ring is particularly noteworthy as it is often associated with antioxidant properties, while the sulfamoyl group is known for its role in various biological interactions.

Research indicates that N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may function as an inhibitor of carbonic anhydrase isoforms . Carbonic anhydrases are essential enzymes involved in physiological processes such as respiration and acid-base balance. Inhibiting these enzymes can have therapeutic implications for conditions like glaucoma and certain cancers.

Antioxidant Properties

The furan moiety in the compound is hypothesized to contribute to its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures have demonstrated anticancer properties. For instance, some sulfamoyl derivatives have shown effectiveness against tumor growth by inducing apoptosis and cell cycle arrest in cancer cells . The specific mechanisms through which N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exerts its anticancer effects require further investigation.

Enzyme Inhibition Studies

In vitro studies have indicated that the compound may exhibit inhibitory activity against various enzymes, including those involved in metabolic pathways relevant to diabetes management. For example, structural analogs have been reported to inhibit α-glucosidase and α-amylase, key enzymes involved in carbohydrate metabolism .

Case Studies

StudyFindings
Inhibition of Carbonic Anhydrases The compound showed potential as an inhibitor of carbonic anhydrase isoforms, suggesting applications in treating glaucoma and certain cancers.
Antioxidant Activity Compounds with similar furan structures exhibited significant antioxidant activity, indicating potential protective effects against oxidative stress.
Anticancer Studies Sulfamoyl benzamide derivatives demonstrated inhibition of tumor growth and induction of apoptosis in cancer cell lines .

Synthesis and Modification

The synthesis of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step synthetic routes that can be optimized for yield and purity. Techniques such as chromatography are employed to refine the product. Furthermore, modifications to the structure could enhance its biological properties, making it a candidate for further drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.